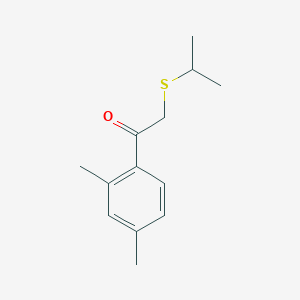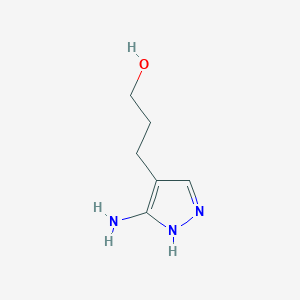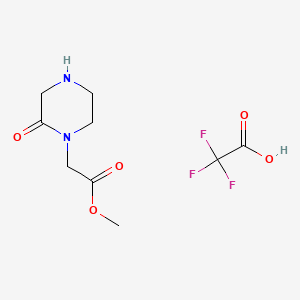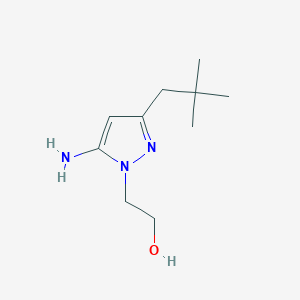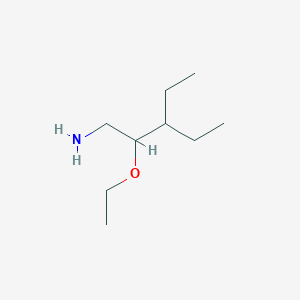
2-Ethoxy-3-ethylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-ethylpentan-1-amine is an organic compound with the molecular formula C9H21NO It is a member of the amine family, characterized by the presence of an ethoxy group and an ethyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-ethylpentan-1-amine can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide ion. For instance, ethanol can be used to obtain the ethoxy group, and 3-methylpentan-2-ol can be used to form the pentane backbone . The reaction typically proceeds under basic conditions, often using sodium or potassium hydroxide as the base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-ethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or other alkoxide ions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-ethylpentan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may serve as a precursor for biologically active molecules or as a reagent in biochemical assays.
Industry: It can be used in the production of surfactants, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Ethoxy-3-ethylpentan-1-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary based on the context of its use, such as in medicinal chemistry or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-3-methylpentane: Similar in structure but lacks the amine group.
3-Ethylpentan-1-amine: Similar but lacks the ethoxy group.
2-Ethoxy-3-ethylhexane: Similar but with a longer carbon chain.
Uniqueness
2-Ethoxy-3-ethylpentan-1-amine is unique due to the presence of both an ethoxy group and an ethyl group on the pentane backbone, combined with an amine functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H21NO |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
2-ethoxy-3-ethylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-8(5-2)9(7-10)11-6-3/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
KCQNJORTTIEEIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(CN)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)
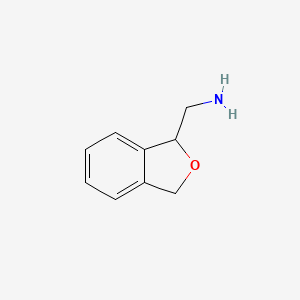
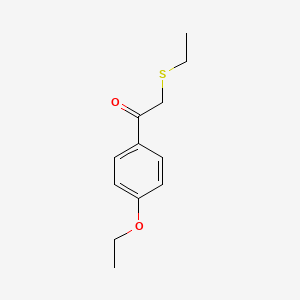

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
